2-[(5-methylfuran-2-yl)methyl]-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-[(5-methylfuran-2-yl)methyl]-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that combines furan, indole, and isoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methylfuran-2-yl)methyl]-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and indole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include palladium catalysts, base, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methylfuran-2-yl)methyl]-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The indole moiety can be reduced to form indolines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the indole moiety may produce indolines.
Scientific Research Applications
2-[(5-methylfuran-2-yl)methyl]-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(5-methylfuran-2-yl)methyl]-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(5-methylfuran-2-yl)methyl]-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of furan, indole, and isoindoline moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C29H24N2O2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[(5-methylfuran-2-yl)methyl]-3-[2-(4-methylphenyl)-1H-indol-3-yl]-3H-isoindol-1-one |
InChI |
InChI=1S/C29H24N2O2/c1-18-11-14-20(15-12-18)27-26(24-9-5-6-10-25(24)30-27)28-22-7-3-4-8-23(22)29(32)31(28)17-21-16-13-19(2)33-21/h3-16,28,30H,17H2,1-2H3 |
InChI Key |
VPDIXFWGAPITQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CC6=CC=C(O6)C |
Origin of Product |
United States |
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